(2,4-Diethoxyphenyl)boronic acid
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Overview
Description
“(2,4-Diethoxyphenyl)boronic acid” is a boronic acid derivative with the CAS Number: 1072952-01-2 . It has a molecular weight of 210.04 and its IUPAC name is 2,4-diethoxyphenylboronic acid . It is stored at a temperature of 2-8°C in an inert atmosphere . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of borinic acids often relies on the addition of organometallic reagents to boranes . Direct boronylation of phenyl rings can also be used for the synthesis of phenylboronic acids .
Molecular Structure Analysis
The InChI code for “(2,4-Diethoxyphenyl)boronic acid” is 1S/C10H15BO4/c1-3-14-8-5-6-9 (11 (12)13)10 (7-8)15-4-2/h5-7,12-13H,3-4H2,1-2H3
. The molecular formula is C10H15BO4 .
Chemical Reactions Analysis
Boronic acids, including “(2,4-Diethoxyphenyl)boronic acid”, are often used in Suzuki–Miyaura coupling reactions . They are also used in the formation of amides from amines, as well as cycloadditions and conjugate additions with unsaturated carboxylic acids .
Physical And Chemical Properties Analysis
“(2,4-Diethoxyphenyl)boronic acid” is a solid compound . It is stored at a temperature of 2-8°C in an inert atmosphere .
Scientific Research Applications
1. Multifunctional Compound Structures
- Research Context : Exploring the structure of multifunctional compounds involving boronic acids.
- Key Application : Utilization in sensing, protein manipulation, therapeutics, biological labeling, and separation.
- Relevance : Introduction of aminophosphonic acid group into a boronic acid offers new application opportunities.
- Study : "Two closely related {4-[(N-substituted amino)(diethoxyphosphoryl)methyl]phenyl}boronic acids." (Zhang et al., 2017).
2. Complex Formation with Aryloxorhodium
- Research Context : Understanding the reaction of arylboronic acids with aryloxorhodium complexes.
- Key Application : Formation of cationic rhodium complexes with new tetraarylpentaborates.
- Relevance : These complexes demonstrate unique structure and chemical properties.
- Study : "Tetraarylpentaborates, [B5O6Ar4]- (Ar = C6H4OMe-4, C6H3Me2-2,6): Their formation from the reaction of arylboronic acids with an aryloxorhodium complex, structure, and chemical properties." (Nishihara et al., 2002).
3. Carbohydrate Binding and Sensing
- Research Context : Developing new classes of carbohydrate-binding boronic acids.
- Key Application : Complexing model glycopyranosides under physiologically relevant conditions.
- Relevance : Potential in designing oligomeric receptors and sensors for cell-surface glycoconjugates.
- Study : "An improved class of sugar-binding boronic acids, soluble and capable of complexing glycosides in neutral water." (Dowlut & Hall, 2006).
4. Fluorescent Chemosensors
- Research Context : Advancement in boronic acid sensors for various substances.
- Key Application : Probing carbohydrates, bioactive substances, and various ions.
- Relevance : Boronic acid's ability to form rings with cis-diols is crucial in fluorescence sensing.
- Study : "The progress of selective fluorescent chemosensors by boronic acid." (Huang et al., 2012).
5. Enantioselective Catalysis
- Research Context : Exploring the versatility of boronic acid in organic reactions.
- Key Application : Aza-Michael addition of hydroxamic acid to quinone imine ketals.
- Relevance : Paving the way for the synthesis of densely functionalized cyclohexanes.
- Study : "Boronic Acid-Catalyzed, Highly Enantioselective Aza-Michael Additions of Hydroxamic Acid to Quinone Imine Ketals." (Hashimoto et al., 2015).
6. Biomedical Applications
- Research Context : Utilization in biomedical applications like HIV, obesity, diabetes, and cancer treatment.
- Key Application : Use in functional polymers, showcasing unique reactivity and responsive nature.
- Relevance : Potential for broader application in biomedical fields.
- Study : "Biomedical applications of boronic acid polymers." (Cambre & Sumerlin, 2011).
Safety And Hazards
properties
IUPAC Name |
(2,4-diethoxyphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO4/c1-3-14-8-5-6-9(11(12)13)10(7-8)15-4-2/h5-7,12-13H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTSBUFFGNADTOT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OCC)OCC)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584905 |
Source
|
Record name | (2,4-Diethoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90584905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Diethoxyphenyl)boronic acid | |
CAS RN |
1072952-01-2 |
Source
|
Record name | (2,4-Diethoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90584905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1072952-01-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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